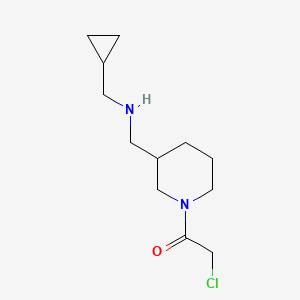
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is a synthetic organic compound that features a piperidine ring, a cyclopropylmethyl group, and a chloroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with cyclopropylmethyl halides under basic conditions.
Attachment of the Chloroethanone Moiety: The final step involves the reaction of the intermediate with chloroacetyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-1-(3-aminomethyl)piperidin-1-yl)ethanone
- 2-Chloro-1-(3-(methylamino)methyl)piperidin-1-yl)ethanone
- 2-Chloro-1-(3-(ethylamino)methyl)piperidin-1-yl)ethanone
Uniqueness
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)piperidin-1-yl)ethanone is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties
Eigenschaften
Molekularformel |
C12H21ClN2O |
|---|---|
Molekulargewicht |
244.76 g/mol |
IUPAC-Name |
2-chloro-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C12H21ClN2O/c13-6-12(16)15-5-1-2-11(9-15)8-14-7-10-3-4-10/h10-11,14H,1-9H2 |
InChI-Schlüssel |
JYOUYHDYTBSLIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)CCl)CNCC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



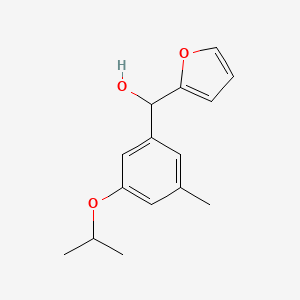



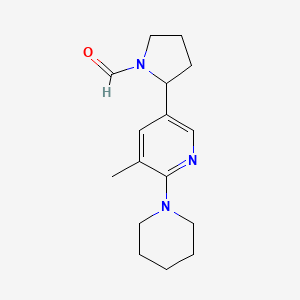
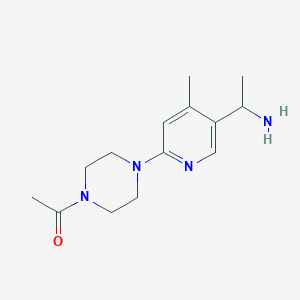
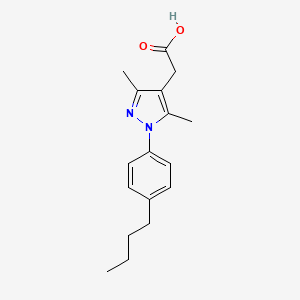


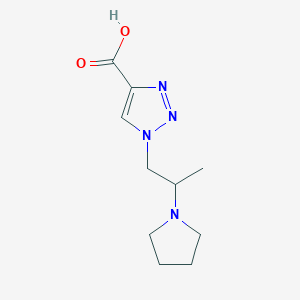
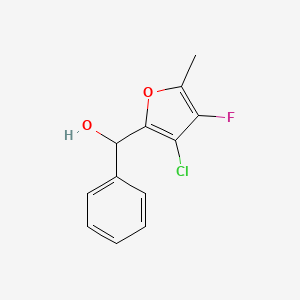

![4-Chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11797563.png)
